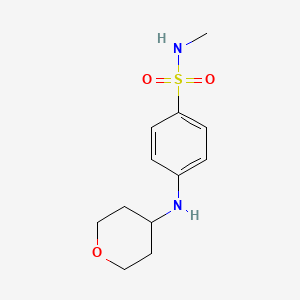![molecular formula C11H10F3NO2 B7556820 N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder that is soluble in organic solvents. This compound has shown promising results in various research areas, including neuroscience, pharmacology, and biotechnology.
Mecanismo De Acción
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site and prevents the binding of GABA, which results in a decrease in inhibitory neurotransmission. This leads to an increase in neuronal excitability and can cause seizures and other neurological symptoms.
Biochemical and physiological effects:
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the brain. This can lead to an increase in neuronal activity and can cause seizures and other neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. It has been shown to be effective in blocking the activity of GABA-A receptors in various animal models. However, one of the limitations of using N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide is its potential toxicity. It has been found to be toxic at high doses and can cause liver damage and other adverse effects.
Direcciones Futuras
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has the potential to be used in various areas of scientific research. Some of the future directions for research include investigating the role of GABA-A receptors in the development of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide could be used to develop new drugs that target GABA-A receptors for the treatment of these disorders. Furthermore, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide could be used to investigate the role of GABA-A receptors in the regulation of sleep and circadian rhythms. Overall, N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has shown promising results in various research areas and has the potential to be a valuable tool for future scientific research.
Métodos De Síntesis
The synthesis of N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide involves the reaction between 2-(trifluoromethoxy)benzaldehyde and propargylamine. The reaction is carried out in the presence of a catalyst, such as copper(II) acetate or palladium(II) acetate. The product is then purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It is a potent antagonist of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide has been used to investigate the role of GABA-A receptors in various neurological disorders, such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(16)15-7-8-5-3-4-6-9(8)17-11(12,13)14/h2-6H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXIWZQVPCKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
